molecular formula C20H25N5O B6749818 Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone

Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone

Cat. No.: B6749818
M. Wt: 351.4 g/mol
InChI Key: GXADDKGZZYGTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyridazine derivatives.

Scientific Research Applications

Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and interactions compared to simpler analogs

Properties

IUPAC Name

phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-20(18-5-2-1-3-6-18)25-10-8-17(16-25)15-23-11-13-24(14-12-23)19-7-4-9-21-22-19/h1-7,9,17H,8,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADDKGZZYGTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN2CCN(CC2)C3=NN=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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